Triglycidyl isocyanurate, (R,S,S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white powder or granules and is primarily used as a cross-linking or curing agent in polyester powder coatings . This compound is known for its excellent thermal and chemical stability, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triglycidyl isocyanurate is synthesized by reacting cyanuric acid with excess epichlorohydrin in the presence of an alkaline catalyst . The reaction typically occurs in an inert solvent such as 1,4-dioxane. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of triglycidyl isocyanurate involves large-scale reactors where cyanuric acid and epichlorohydrin are mixed under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete conversion. The final product is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Triglycidyl isocyanurate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or under high temperatures.
Substitution Reactions: It reacts with primary and secondary amines, carboxylic acids, anhydrides, thiols, phenols, and alcohols.
Common Reagents and Conditions:
Catalysts: Common catalysts include tertiary amines and inorganic bases.
Major Products: The major products formed from these reactions include cross-linked polymers and various substituted derivatives, depending on the reagents used .
Scientific Research Applications
Triglycidyl isocyanurate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of triglycidyl isocyanurate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. In the context of its anticancer activity, it binds to nuclear proteins in cancer cells, leading to DNA damage and inhibition of DNA replication. This mechanism is distinct from platinum-based anticancer agents, which directly interact with DNA .
Comparison with Similar Compounds
Epoxy Resins: Like triglycidyl isocyanurate, epoxy resins are used as cross-linking agents in polymer synthesis.
Isocyanurates: Other isocyanurate derivatives, such as tris(2-hydroxyethyl)isocyanurate, share similar chemical properties and applications.
Uniqueness: Triglycidyl isocyanurate is unique due to its high thermal stability and ability to form highly cross-linked polymers. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
240408-80-4 |
---|---|
Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3,5-bis[[(2S)-oxiran-2-yl]methyl]-1-[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m0/s1 |
InChI Key |
OUPZKGBUJRBPGC-XHNCKOQMSA-N |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@H]4CO4 |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.